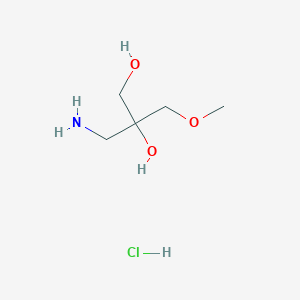

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of aminomethyl group, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride” are not available, aminomethyl compounds are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . Another example is the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot .Wissenschaftliche Forschungsanwendungen

-

Antioxidant and Antibacterial Activities

- Field : Organic Chemistry

- Application : Synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .

- Method : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

-

Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

- Field : Organic Chemistry

- Application : Synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines .

- Method : The methodology used was proline-catalyzed asymmetric α-amination followed by reductive amination .

- Results : The products resemble those obtained through direct asymmetric diamination of terminal alkenes .

-

Reagent for Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : Used as a reagent for the synthesis of other compounds.

-

Synthesis of PPD Analogues

-

Advanced Antibacterial and Antibiofilm Agents

- Field : Chemical Science

- Application : Polymers as advanced antibacterial and antibiofilm agents for direct and combination therapies .

- Method : The polymers were synthesized using various techniques, including the use of 2,6-DAC to accept more protons from its surroundings, leading to a stronger proton sponge effect, promoting bacterial membrane permeability to allow the antibiotics to reach their intracellular target .

- Results : The polymers showed promising antibacterial and antibiofilm properties .

-

Second-Order Nonlinear Optical Performance

- Field : Crystal Engineering

- Application : A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance .

- Method : The crystal was grown by the slow evaporation method under the conditions of RT and ambient atmosphere .

- Results : The crystal exhibits a high diffuse reflection with a wide transparent range and appropriate thermal stability . It also displayed two emission peaks with positions at about 385 and 489 nm, while the average PL lifetime was 5.36 μs under the excitation of 300 nm .

-

Aliphatic Building Blocks

- Field : Organic & Biomolecular Chemistry

- Application : Reframing primary alkyl amines as aliphatic building blocks .

- Method : The review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .

- Results : Cross-coupling and photocatalyzed transformations proceeding through polar and radical mechanisms are compared with oxidative deamination and other transition metal catalyzed reactions .

-

Preparation of Buffer Solutions

Zukünftige Richtungen

While specific future directions for “2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride” are not available, research on similar compounds like 2-aminothiazole derivatives in anticancer drug discovery shows promise . The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3.ClH/c1-9-4-5(8,2-6)3-7;/h7-8H,2-4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTKCXTZFGPBSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)(CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677562.png)

![2-cyano-N-(2,6-dimethylphenyl)-3-{5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2677563.png)

![3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid](/img/structure/B2677566.png)

![6-(Naphthalen-1-ylmethylsulfanyl)-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677570.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2677572.png)

![1-(2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2677575.png)

![4-cyano-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2677578.png)